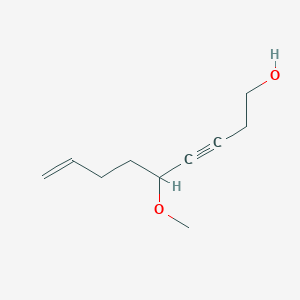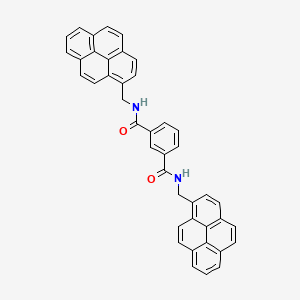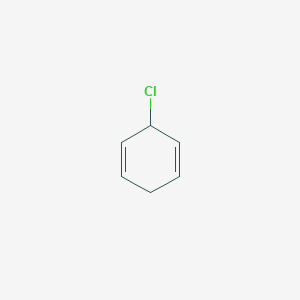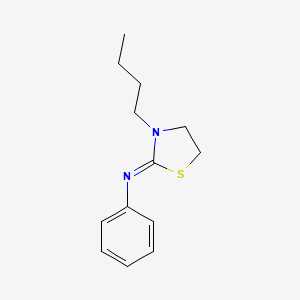![molecular formula C12H15N B14222214 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- CAS No. 824390-82-1](/img/structure/B14222214.png)
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . This method allows for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: Reduction reactions can yield pyrrolidine derivatives.
Common reagents and conditions used in these reactions include iron (III) chloride for the Paal-Knorr condensation and triethylamine for photochemical reactions . Major products formed from these reactions include N-substituted pyrroles and pyrrolidine derivatives.
Applications De Recherche Scientifique
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Pyrrole derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]- can be compared with other similar compounds, such as:
3-Pyrroline: Another pyrrole derivative with different substituents.
2,5-Dihydropyrrole: Lacks the phenylethyl group, resulting in different chemical properties.
Pyrroline: A simpler pyrrole derivative with fewer substituents.
Propriétés
Numéro CAS |
824390-82-1 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-[(1S)-1-phenylethyl]-2,5-dihydropyrrole |
InChI |
InChI=1S/C12H15N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-8,11H,9-10H2,1H3/t11-/m0/s1 |
Clé InChI |
FXVQCMONGPFUMP-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CC=CC2 |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)


